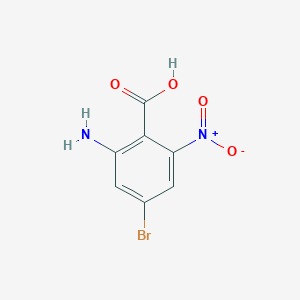

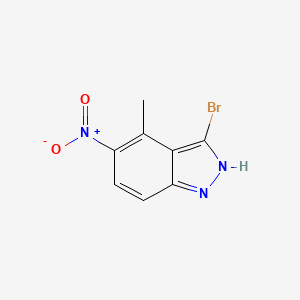

5-Bromo-2-hydrazinyl-3-methylpyridine

Übersicht

Beschreibung

“5-Bromo-2-hydrazinyl-3-methylpyridine” is a chemical compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol. It is an important intermediate in organic synthesis with many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Chemical Structures

- The compound is instrumental in synthesizing imidazo[1,2-a]pyridines, recognized for their broad applications in medicinal chemistry and material science. Techniques such as condensation, multicomponent reactions, and oxidative coupling are employed to derive these structures, showcasing the versatility of 5-Bromo-2-hydrazinyl-3-methylpyridine derivatives in chemical synthesis (Bagdi et al., 2015).

Electrocatalytic Applications

- In another innovative application, this compound is utilized in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid. This process exemplifies the compound's role in green chemistry, enabling the synthesis of valuable chemicals through environmentally friendly methods (Feng et al., 2010).

Medicinal Chemistry and Biological Activities

- The synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions of commercially available analogs demonstrates potential for creating compounds with significant biological activities. Density functional theory (DFT) studies and biological activity assessments, including anti-thrombolytic and biofilm inhibition activities, highlight the compound's contribution to the development of new therapeutics (Ahmad et al., 2017).

Material Science Applications

- Research into the synthesis and characterization of heteroleptic mononuclear cyclometalated complexes with this compound derivatives has revealed the potential for color tuning in light-emitting devices. The manipulation of the ancillary ligand in these complexes enables a wide range of emission properties, offering applications in organic light-emitting devices (OLEDs) and biological labeling (Stagni et al., 2008).

Biochemische Analyse

Biochemical Properties

5-Bromo-2-hydrazinyl-3-methylpyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The hydrazinyl group in this compound can form covalent bonds with the active sites of these enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation. By modulating this pathway, this compound can alter gene expression patterns and metabolic activities within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the hydrazinyl group to the active sites of target enzymes, leading to enzyme inhibition. Additionally, the bromine atom in the compound can participate in halogen bonding interactions with biomolecules, further influencing their activity. These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions. Studies have shown that this compound remains stable for extended periods when stored at low temperatures and protected from light. Prolonged exposure to heat and light can lead to degradation, which may alter its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm. At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These adverse effects highlight the importance of determining the appropriate dosage for experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of various substrates in the liver. The compound can also interact with cofactors such as nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD), which play crucial roles in redox reactions. These interactions can affect metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration gradient and the presence of specific transporters. Once inside the cell, the compound can bind to proteins and other biomolecules, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can affect gene expression and DNA repair processes .

Eigenschaften

IUPAC Name |

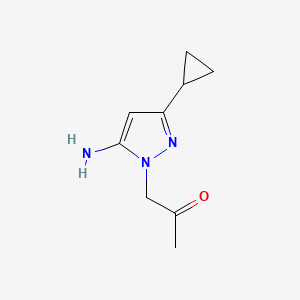

(5-bromo-3-methylpyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-4-2-5(7)3-9-6(4)10-8/h2-3H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCYKIQCCAIZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1523479.png)

![2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1523481.png)

![4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1523487.png)

![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/structure/B1523491.png)